![molecular formula C9H14N2O3 B2927388 5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester CAS No. 1385696-43-4](/img/structure/B2927388.png)
5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized in a wide range of applications . They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
The synthesis of oxadiazoles involves various methods. For instance, the 1,2,4-oxadiazole ring can be synthesized from the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides .Molecular Structure Analysis
Oxadiazoles, including 1,2,4-oxadiazole, are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of oxadiazoles can vary depending on the substituents and the specific isomer. For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on their specific structure. For example, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Scientific Research Applications
Anti-Infective Agents
The 1,2,4-oxadiazole ring, which is present in this compound, is known for its anti-infective properties. Researchers have synthesized various derivatives of 1,2,4-oxadiazoles to explore their potential as anti-bacterial, anti-viral, and anti-leishmanial agents . The compound’s ability to integrate into diverse chemical entities makes it a valuable scaffold for developing new anti-infective drugs, especially in the fight against drug-resistant microorganisms.
Anti-Tuberculosis Drugs
Tuberculosis (TB) remains a global health challenge, and compounds featuring the 1,2,4-oxadiazole moiety have shown promise in combating Mycobacterium tuberculosis . The structural versatility of the oxadiazole ring allows for the synthesis of novel compounds that could potentially overcome the resistance developed by TB bacteria against current medications.
Malaria Treatment Research
The oxadiazole core is being investigated for its efficacy against Plasmodium falciparum, the parasite responsible for malaria . Given the urgent need for new antimalarial drugs due to resistance issues, this compound could serve as a starting point for the synthesis of new therapeutic agents.
Anti-Viral Research
With the ongoing threat of viral infections, such as the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), there is a continuous search for new antiviral compounds. The oxadiazole derivatives have been studied for their potential to inhibit viral replication and could be pivotal in the development of new antiviral drugs .
Design of Hybrid Drugs
The resistance of microorganisms to existing drugs has necessitated the design of hybrid drugs. The oxadiazole ring in 5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester can be used to create hybrid molecules with enhanced efficacy against resistant strains of bacteria and viruses .
SAR and Mode of Action Studies
Structure-Activity Relationship (SAR) studies are crucial in drug discovery. The compound’s structure can be modified to study the changes in biological activity, providing insights into the mode of action of potential drugs .
Chemical Intuition and Drug Design
The compound serves as an excellent example for organic and medicinal chemists to understand the relationship between chemical structure and biological activity. It can inspire the design of new chemical entities with potential anti-infective activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 5-(2-methylpropyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9(12)8-10-7(14-11-8)5-6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYCHUAEZVOVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

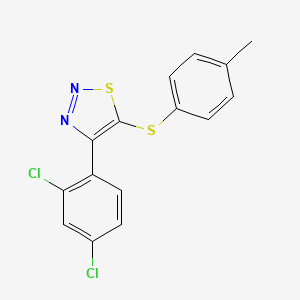
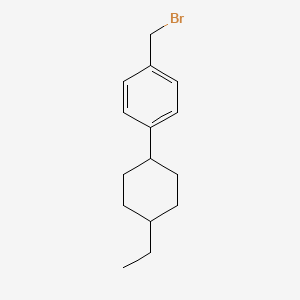


![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2927312.png)
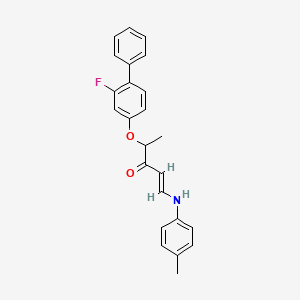
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2927318.png)
![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)
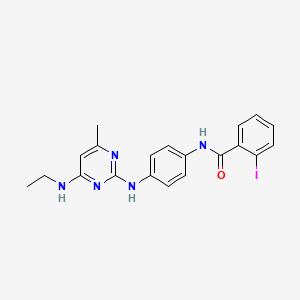
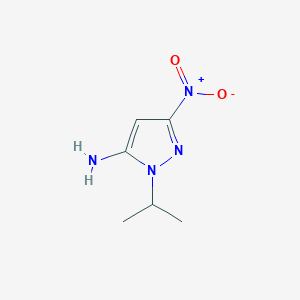
![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)
![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)